Dipentum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

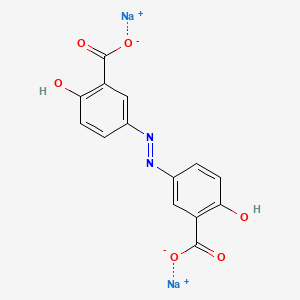

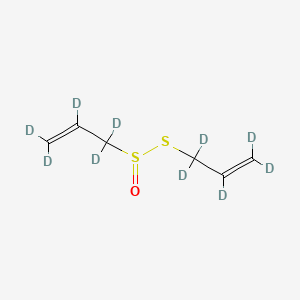

Dipentum, also known as olsalazine sodium, is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It belongs to the class of drugs known as aminosalicylates. This compound is a prodrug of mesalazine (5-aminosalicylic acid), which means it is converted into its active form in the body. This conversion occurs in the colon, where it exerts its therapeutic effects by reducing inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipentum involves the coupling of two molecules of 5-aminosalicylic acid through an azo bond. The reaction typically involves the following steps:

Diazotization: 5-aminosalicylic acid is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another molecule of 5-aminosalicylic acid to form olsalazine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is formulated into capsules containing olsalazine sodium for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Dipentum undergoes several types of chemical reactions, including:

Reduction: The azo bond in this compound is reduced by colonic bacteria to release two molecules of mesalazine.

Common Reagents and Conditions

Reduction: Colonic bacteria and the low redox potential in the colon facilitate the reduction of the azo bond.

Hydrolysis: Acidic or basic conditions can induce hydrolysis, but this is not a common reaction pathway for this compound.

Major Products Formed

The primary product formed from the reduction of this compound is mesalazine (5-aminosalicylic acid), which is the active anti-inflammatory agent .

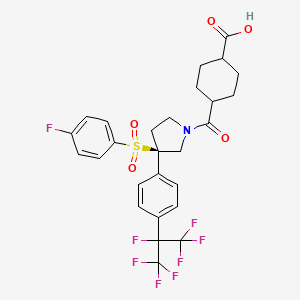

Wissenschaftliche Forschungsanwendungen

Dipentum has several scientific research applications, including:

Chemistry: Studying the stability and reactivity of azo compounds.

Biology: Investigating the role of colonic bacteria in drug metabolism.

Medicine: Exploring its efficacy in treating inflammatory bowel diseases such as ulcerative colitis.

Industry: Developing new formulations and delivery systems for aminosalicylates

Wirkmechanismus

Dipentum exerts its effects through its active form, mesalazine. Upon reaching the colon, colonic bacteria convert this compound into mesalazine. Mesalazine inhibits the enzymes cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This anti-inflammatory effect helps in managing the symptoms of ulcerative colitis .

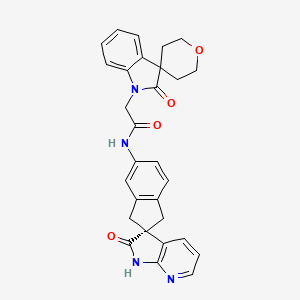

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfasalazine: Another prodrug of mesalazine, which also releases mesalazine in the colon but has a different side effect profile.

Balsalazide: Similar to Dipentum, it is a prodrug that releases mesalazine in the colon.

Mesalazine: The active form of this compound, available in various formulations for direct administration.

Uniqueness of this compound

This compound is unique in its ability to deliver high concentrations of mesalazine directly to the colon with minimal systemic absorption. This targeted delivery reduces the risk of systemic side effects and enhances its therapeutic efficacy in treating ulcerative colitis .

Eigenschaften

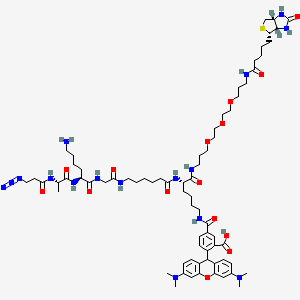

Molekularformel |

C14H8N2Na2O6 |

|---|---|

Molekulargewicht |

346.20 g/mol |

IUPAC-Name |

disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 |

InChI-Schlüssel |

ZJEFYLVGGFISGT-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)